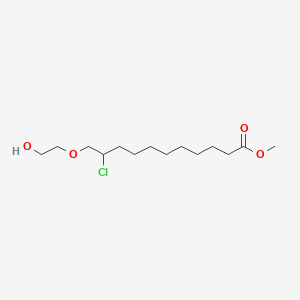
Methyl 10-chloro-11-(2-hydroxyethoxy)undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10-chloro-11-(2-hydroxyethoxy)undecanoate is an organic compound with the molecular formula C14H27ClO4 It is a methyl ester derivative of undecanoic acid, featuring a chlorine atom and a hydroxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-chloro-11-(2-hydroxyethoxy)undecanoate typically involves the esterification of 10-chloro-11-(2-hydroxyethoxy)undecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Methyl 10-chloro-11-(2-hydroxyethoxy)undecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methyl 10-chloro-11-(2-hydroxyethoxy)undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 10-chloro-11-(2-hydroxyethoxy)undecanoate involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate enzymatic pathways.
類似化合物との比較
Similar Compounds
Methyl 10-chlorodecanoate: Lacks the hydroxyethoxy group, making it less versatile in chemical reactions.
Methyl 11-(2-hydroxyethoxy)undecanoate:
Uniqueness
Methyl 10-chloro-11-(2-hydroxyethoxy)undecanoate is unique due to the presence of both a chlorine atom and a hydroxyethoxy group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
918890-64-9 |
|---|---|
分子式 |
C14H27ClO4 |
分子量 |
294.81 g/mol |
IUPAC名 |
methyl 10-chloro-11-(2-hydroxyethoxy)undecanoate |
InChI |
InChI=1S/C14H27ClO4/c1-18-14(17)9-7-5-3-2-4-6-8-13(15)12-19-11-10-16/h13,16H,2-12H2,1H3 |
InChIキー |
ADWWURKECGHHAQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCC(COCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


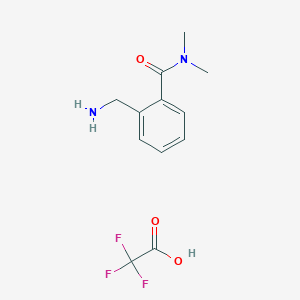
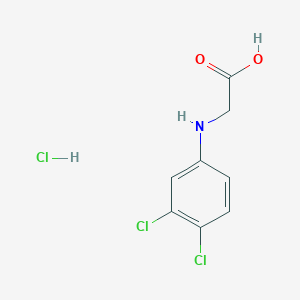
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)

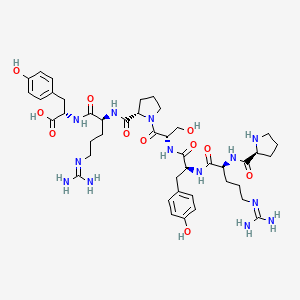
![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)
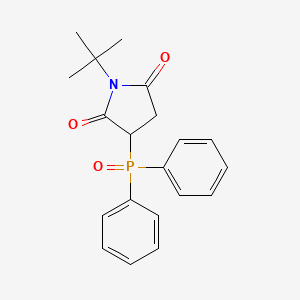
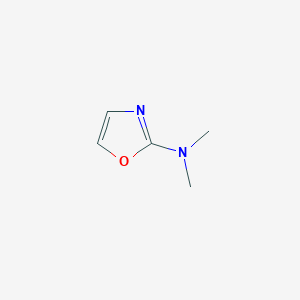
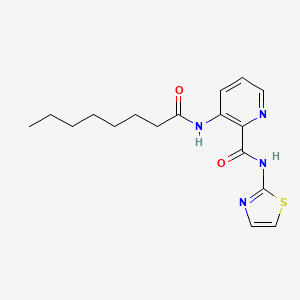
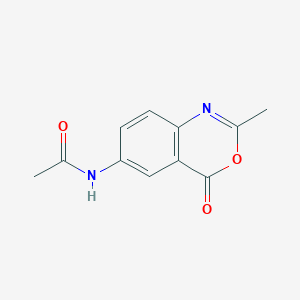
![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)
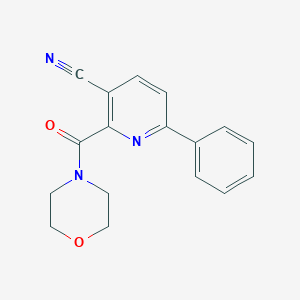
![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)
